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Abstract
AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, high-affinity full

agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3][4] Developed by AstraZeneca, it

was initially investigated as a peripherally restricted analgesic for neuropathic and inflammatory

pain, aiming to minimize the central nervous system (CNS) side effects commonly associated

with cannabinoid receptor agonists.[3][5][6] Preclinical studies in animal models demonstrated

promising analgesic effects with low brain penetration.[2][5] However, in human clinical trials,

AZD1940 failed to demonstrate significant analgesic efficacy and produced unexpected, dose-

limiting CNS-related adverse effects.[3][7][8] Consequently, its clinical development was

discontinued.[3] This guide provides a comprehensive technical overview of AZD1940,

summarizing its pharmacological properties, experimental data, and the methodologies used in

its evaluation.

Mechanism of Action
AZD1940 is a potent agonist at both human CB1 and CB2 receptors.[2] These receptors are G-

protein coupled receptors (GPCRs) belonging to the Class A, rhodopsin-like family.[2] Both

CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gi/o.[2] Activation of these

receptors by an agonist like AZD1940 initiates a signaling cascade that leads to the inhibition

of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate
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(cAMP) levels. This signaling pathway is fundamental to the physiological effects mediated by

cannabinoids, including analgesia.[2]

Signaling Pathway
The diagram below illustrates the canonical signaling pathway for CB1/CB2 receptors upon

activation by an agonist such as AZD1940.
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Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.
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Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinity and functional activity data for

AZD1940.

Table 1: Receptor Binding Affinity
Receptor
Target

Species Parameter Value Reference(s)

CB1 Human pKi 7.93 [1][2][4]

CB2 Human pKi 9.06 [1][2][4]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a

higher binding affinity.

Table 2: Functional Activity
Receptor
Target

Species Assay Type
Functional
Profile

Reference(s)

CB1
Human, Rat,

Mouse

Functional

Assays
Full Agonist [2][6]

CB2
Human, Rat,

Mouse

Functional

Assays
Full Agonist [2][6]

Note: While preclinical studies confirmed full agonism, specific EC50 values from these studies

are not readily available in the public domain.

Table 3: Clinical Trial Dosing
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Study Type Condition
Dose(s)
Administered

Route Reference(s)

Phase 1
Healthy

Volunteers

400 µg, 800 µg

(single oral

doses)

Oral [7]

Phase 2
Post-operative

Dental Pain

800 µg (single

oral dose)
Oral [8][9]

Experimental Protocols
Detailed proprietary protocols for AZD1940 are not publicly available. However, this section

describes standard, representative methodologies for key assays used to characterize

cannabinoid receptor agonists.

Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of a compound to its target receptor by measuring

the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of AZD1940 at human CB1 and CB2

receptors.

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

Radioligand (e.g., [³H]-CP-55,940).

AZD1940 (unlabeled competitor).

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:
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Preparation: Serially dilute AZD1940 to a range of concentrations.

Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the

radioligand, and varying concentrations of AZD1940. Include controls for total binding (no

competitor) and non-specific binding (excess unlabeled ligand).

Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90

minutes). Terminate the reaction by rapid filtration over glass fiber filter mats using a cell

harvester.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a

scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the AZD1940
concentration. Determine the IC50 value (the concentration of AZD1940 that inhibits 50% of

specific radioligand binding) using non-linear regression. Calculate the Ki value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for Functional Agonist
Activity)
This is a functional assay that measures G-protein activation following receptor stimulation by

an agonist.[10][11]

Objective: To determine the potency (EC50) and efficacy (Emax) of AZD1940 as an agonist at

CB1/CB2 receptors.

Materials:

Membrane preparations from cells expressing CB1 or CB2 receptors.

[³⁵S]GTPγS (non-hydrolyzable GTP analog).
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AZD1940.

GDP (to ensure G-proteins are in an inactive state).

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[10]

Methodology:

Pre-incubation: Incubate cell membranes with varying concentrations of AZD1940 and a

fixed concentration of GDP.

Initiation: Start the reaction by adding [³⁵S]GTPγS.

Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated

binding of [³⁵S]GTPγS to the Gα subunit.

Termination & Filtration: Stop the reaction by rapid filtration through filter plates.

Washing: Wash the filters with ice-cold buffer.

Detection: Measure the bound radioactivity using a scintillation counter.

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the AZD1940
concentration. Use non-linear regression to determine the EC50 (concentration for 50% of

maximal response) and Emax (maximal effect).
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Caption: A representative experimental workflow for a [³⁵S]GTPγS binding assay.
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cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation by

quantifying the inhibition of cAMP production.

Objective: To confirm the Gi/o-coupling of AZD1940-mediated receptor activation.

Materials:

Whole cells expressing CB1 or CB2 receptors.

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

AZD1940.

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

Cell Plating: Seed cells in a multi-well plate and grow to desired confluency.

Pre-treatment: Incubate cells with varying concentrations of AZD1940.

Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to

stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of AZD1940
will be measured against this stimulated level.

Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP

concentration using a commercial detection kit according to the manufacturer's protocol.[12]

Data Analysis: Plot the measured cAMP levels against the logarithm of the AZD1940
concentration. The data should show a dose-dependent decrease in forskolin-stimulated

cAMP levels, from which an IC50 value can be determined.

Preclinical and Clinical Development Summary
Preclinical Rationale
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The primary goal for developing AZD1940 was to create a peripherally restricted CB1/CB2

agonist.[6] By limiting brain penetration, it was hypothesized that the compound could provide

effective analgesia for neuropathic and inflammatory pain without the psychoactive side effects

(e.g., euphoria, dizziness, cognitive impairment) that have hindered the therapeutic use of

centrally-acting cannabinoid agonists.[5] Animal studies supported this hypothesis,

demonstrating robust analgesic effects in pain models at doses that resulted in low brain

uptake in both rats and primates.[2][5][6] The analgesic action was shown to be dependent on

the CB1 receptor.[5]

Clinical Trial Outcomes
Despite the promising preclinical data, AZD1940's performance in human trials was

disappointing.

Lack of Efficacy: In a study on capsaicin-induced pain and hyperalgesia in healthy

volunteers, AZD1940 did not significantly reduce pain compared to placebo.[7] Similarly, in a

Phase 2 trial for acute post-operative pain following the surgical removal of a third molar,

AZD1940 showed no significant analgesic effect, whereas the active comparator, naproxen,

was effective.[8]

Unexpected CNS Side Effects: Contrary to the preclinical findings of peripheral restriction,

AZD1940 produced clear, dose-dependent, centrally-mediated side effects in humans.[3]

The most commonly reported adverse events included postural dizziness, nausea,

hypotension, headache, and subjective feelings of being "high" and "sedated".[7][8]

The combination of poor analgesic efficacy and a significant CNS-related side effect profile led

to the discontinuation of the clinical development of AZD1940.[3]
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Caption: The logical progression and outcome of AZD1940's development.
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Conclusion
AZD1940 is a well-characterized, high-affinity CB1/CB2 receptor full agonist that serves as an

important case study in cannabinoid drug development. While it demonstrated a promising

preclinical profile as a peripherally restricted analgesic, its failure in human trials highlights the

significant challenges in translating animal models of pain and brain penetration to the clinical

setting. The experience with AZD1940 underscores the difficulty in separating the therapeutic

analgesic effects of CB1 receptor activation from undesirable central nervous system side

effects. The data and methodologies associated with its development remain valuable for

scientists working on novel analgesics and GPCR-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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